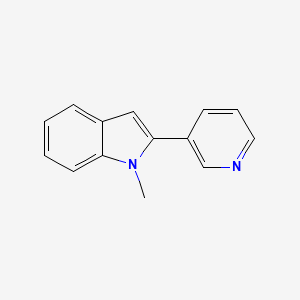
1-Methyl-2-(3-pyridyl)indole
Vue d'ensemble
Description
1-Methyl-2-(3-pyridyl)indole is a useful research compound. Its molecular formula is C14H12N2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
The indole scaffold, which includes 1-Methyl-2-(3-pyridyl)indole, is recognized for its versatility in drug design. Indole derivatives have been extensively studied for their ability to interact with multiple biological targets, making them valuable in the development of new pharmaceuticals. Recent research highlights the broad therapeutic potential of indole derivatives in treating conditions such as cancer, neurodegenerative diseases, and metabolic disorders .
Table 1: Overview of Indole Derivatives in Drug Discovery
Anticancer Applications
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that certain indole derivatives can effectively inhibit tubulin polymerization, which is crucial for cancer cell division .
Case Study: Antitumor Activity of Indole Derivatives
In a study evaluating the antiproliferative effects of several indole derivatives against HeLa cells, it was found that specific compounds exhibited IC50 values as low as 8.7 µM. These compounds disrupted microtubule networks and arrested the cell cycle at the G2/M phase, leading to increased apoptosis .
Neurodegenerative Disease Research
Indole derivatives are also being explored for their potential in treating neurodegenerative diseases. The structural characteristics of these compounds allow them to interact with neurotransmitter systems and exhibit neuroprotective effects. For instance, some indoles have been linked to improved outcomes in models of Alzheimer's disease by modulating neuroinflammation and oxidative stress pathways .
Table 2: Indole Derivatives in Neurodegenerative Disease Research
| Compound Name | Disease Target | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Alzheimer's Disease | Modulates neuroinflammation | |
| NC008-1 | Parkinson's Disease | Neuroprotective effects |
Mechanistic Insights
The efficacy of this compound and related compounds can be attributed to their ability to modulate key biological pathways. For example, studies have shown that these compounds can inhibit MCT1 (monocarboxylate transporter 1), which is essential for cancer cell metabolism . By blocking MCT1, these compounds reduce lactate and pyruvate influx into cancer cells, impairing their energy supply and leading to cell death.
Figure 1: Mechanism of Action for MCT1 Inhibition
MCT1 Inhibition Mechanism
Propriétés
Numéro CAS |
23768-17-4 |
|---|---|
Formule moléculaire |
C14H12N2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
1-methyl-2-pyridin-3-ylindole |
InChI |
InChI=1S/C14H12N2/c1-16-13-7-3-2-5-11(13)9-14(16)12-6-4-8-15-10-12/h2-10H,1H3 |
Clé InChI |
NAOWPLJAGOXSOL-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1C3=CN=CC=C3 |
SMILES canonique |
CN1C2=CC=CC=C2C=C1C3=CN=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













